molecular formula C17H13N5OS B11933766 2-anilino-N-(1H-indazol-5-yl)-1,3-thiazole-4-carboxamide

2-anilino-N-(1H-indazol-5-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B11933766
M. Wt: 335.4 g/mol
InChI Key: CYVGSDYVNUNREA-UHFFFAOYSA-N
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Description

2-anilino-N-(1H-indazol-5-yl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-anilino-N-(1H-indazol-5-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Indazole Moiety:

    Aniline Substitution: The final step includes the substitution of aniline onto the thiazole ring, which can be facilitated by various reagents and catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-anilino-N-(1H-indazol-5-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the compound’s structure, often to study its different forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the compound, potentially enhancing its properties.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-anilino-N-(1H-indazol-5-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-anilino-N-(1H-indazol-5-yl)-1,3-thiazole-4-carboxamide: can be compared with other thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C17H13N5OS

Molecular Weight

335.4 g/mol

IUPAC Name

2-anilino-N-(1H-indazol-5-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C17H13N5OS/c23-16(19-13-6-7-14-11(8-13)9-18-22-14)15-10-24-17(21-15)20-12-4-2-1-3-5-12/h1-10H,(H,18,22)(H,19,23)(H,20,21)

InChI Key

CYVGSDYVNUNREA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CC4=C(C=C3)NN=C4

Origin of Product

United States

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